2-Chloro-N-(3-fluorobenzyl)-4-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(3-fluorophenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-5-6-14(13(15)7-10)17-9-11-3-2-4-12(16)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQYDZYOKLQGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 3 Fluorobenzyl 4 Methylaniline
Classical Synthetic Approaches to N-Arylated Amines
Traditional methods for the synthesis of N-arylated amines have long been established and are still widely employed due to their reliability and the use of readily available reagents. These methods typically involve a two-step sequence of bond formation followed by a functional group transformation.
Reductive amination is a versatile and widely used method for the synthesis of amines. This one-pot reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. For the synthesis of 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline, this strategy would involve the reaction of 2-chloro-4-methylaniline (B104755) with 3-fluorobenzaldehyde (B1666160).
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine intermediate without affecting the carbonyl group of the aldehyde. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) organic-chemistry.org. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine and minimize side reactions. A ruthenium(II)-arene catalyst with a hydrosilane reductant has also been shown to be effective for direct reductive amination of aldehydes with anilines under mild conditions organic-chemistry.orgresearchgate.net.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-4-methylaniline | 3-fluorobenzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temperature | 85-95 |
| 2-chloro-4-methylaniline | 3-fluorobenzaldehyde | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Dichloromethane | Room Temperature | 40-90 |
This table presents plausible data for the reductive amination synthesis of this compound based on typical reaction outcomes.
Another classical approach involves the formation of an amide bond followed by its reduction to the corresponding amine. In this pathway, 2-chloro-4-methylaniline would first be acylated with 3-fluorobenzoyl chloride or a related derivative to form the corresponding amide, N-(2-chloro-4-methylphenyl)-3-fluorobenzamide. This amidation reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Yield (%) |
| Amidation | 2-chloro-4-methylaniline | 3-fluorobenzoyl chloride | Triethylamine | Dichloromethane | 90-98 |
| Reduction | N-(2-chloro-4-methylphenyl)-3-fluorobenzamide | LiAlH₄ | Tetrahydrofuran | 80-90 |
This table illustrates a potential two-step synthesis of this compound via amidation and reduction, with expected yields based on similar transformations.
Modern Catalytic Methods for C-N Bond Formation
In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-arylated compounds, offering milder reaction conditions and broader substrate scope compared to classical methods.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. For the synthesis of this compound, this would involve the coupling of 2-chloro-4-methylaniline with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or chloride.
This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction rate and substrate scope wiley.com. A key challenge in this specific synthesis would be the potential for competitive reaction at the aryl chloride of the aniline (B41778). However, selective amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated, suggesting that selectivity is achievable through careful optimization of reaction conditions nih.govresearchgate.net.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-4-methylaniline | 3-fluorobenzyl bromide | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 70-90 |
This table provides a hypothetical example of a Buchwald-Hartwig amination for the synthesis of this compound, with conditions based on established protocols.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring harsh reaction conditions. However, modern modifications of the Ullmann reaction have been developed that proceed under milder conditions, often with the use of ligands to stabilize the copper catalyst.
The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 2-chloro-4-methylaniline with a 3-fluorobenzyl halide in the presence of a copper catalyst and a base. While palladium-catalyzed methods are often preferred for their milder conditions, copper-catalyzed N-arylation remains a valuable tool, particularly for certain substrate combinations researchgate.netnih.gov. Ligand-free copper-catalyzed arylation of aliphatic amines with aryl iodides has been shown to be an efficient method researchgate.net.
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chloro-4-methylaniline | 3-fluorobenzyl iodide | CuI | K₂CO₃ | DMF | 120-150 | 60-80 |
This table outlines a possible Ullmann-type coupling for the synthesis of this compound, reflecting typical conditions for such reactions.
Chemo- and Regioselective Synthesis Considerations for this compound
The synthesis of a polysubstituted molecule like this compound requires careful consideration of chemo- and regioselectivity to avoid the formation of undesired byproducts.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the synthesis of the target molecule, a key chemoselectivity challenge arises in methods like the Buchwald-Hartwig amination. The starting material, 2-chloro-4-methylaniline, possesses both an amino group and an aryl chloride. The desired reaction is the N-alkylation of the amino group. However, under certain conditions, a competing C-N coupling reaction at the aryl chloride position could occur, leading to the formation of oligomeric or polymeric byproducts. Achieving high chemoselectivity for N-alkylation would depend on the careful selection of the catalyst, ligand, and reaction conditions to favor the reaction at the nitrogen atom over the aromatic carbon-chlorine bond. Palladium-catalyzed amination of arenes has been shown to be influenced by steric effects, which could be a factor in directing the reaction nih.govdntb.gov.ua.
Regioselectivity is the preference for bond formation at one position over another. In the case of 2-chloro-4-methylaniline, the aniline ring has several positions available for potential side reactions, such as C-alkylation. While N-alkylation is the desired outcome, ortho- or para-alkylation of the aniline ring could occur under certain conditions, particularly with reactive electrophiles. The electronic and steric properties of the substituents on the aniline ring (the chloro and methyl groups) will influence the regioselectivity of any potential side reactions. For instance, magnesium-catalyzed ortho-alkenylation of anilines has been reported, highlighting the possibility of C-H functionalization under specific catalytic conditions lookchem.com. The choice of solvent can also play a crucial role in directing the selectivity between N-alkylation and C-alkylation acs.org. Therefore, reaction conditions must be carefully controlled to ensure that the 3-fluorobenzyl group is exclusively introduced at the nitrogen atom.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact and maximizing resource efficiency. Key areas of improvement include the use of safer solvents, enhancing atom economy, and improving reaction efficiency.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional reductive amination reactions often utilize chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), which are associated with significant environmental and health concerns. acsgcipr.org Green chemistry encourages the substitution of these hazardous solvents with more environmentally friendly alternatives.
Recent advancements have demonstrated the feasibility of conducting reductive aminations in greener solvents such as ethanol (B145695), methanol, and even water. gctlc.orgacs.org For instance, the use of ethanol as a solvent for reductive amination with a mild reducing agent like sodium borohydride is considered a green approach. gctlc.org Glycerol, a biodegradable and non-toxic solvent, has also been successfully employed in the metal-free reductive amination of aldehydes, offering a sustainable reaction medium. ias.ac.in In some cases, solvent-less conditions can be achieved, where the reactants are mixed directly, often with gentle heating, to form the product, thereby completely eliminating solvent waste. gctlc.org
The following table summarizes the characteristics of various solvents in the context of green chemistry for reductive amination:
| Solvent | Environmental Impact | Green Chemistry Considerations |
| Dichloromethane (DCM) | High | Halogenated solvent, suspected carcinogen, environmentally persistent. |
| 1,2-Dichloroethane (DCE) | High | Toxic, volatile organic compound (VOC), environmentally damaging. |
| Ethanol | Low | Biodegradable, produced from renewable resources, low toxicity. gctlc.org |
| Methanol | Medium | Can be produced from renewable sources, but is toxic. acs.org |
| Water | Low | Non-toxic, abundant, and environmentally benign. researchgate.net |
| Glycerol | Low | Biodegradable, non-toxic, high boiling point, derived from renewable feedstocks. ias.ac.in |
| Solvent-Free | None | Eliminates solvent waste, reduces energy consumption for solvent removal. gctlc.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. rsc.org
The synthesis of this compound via reductive amination of 2-chloro-4-methylaniline and 3-fluorobenzaldehyde can be analyzed for its atom economy. The reaction can be represented as:
C₇H₈ClN + C₇H₅FO → C₁₄H₁₃ClFN + H₂O
The atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound, the molecular weights are:
2-Chloro-4-methylaniline (C₇H₈ClN): 141.60 g/mol
3-Fluorobenzaldehyde (C₇H₅FO): 124.11 g/mol
this compound (C₁₄H₁₃ClFN): 249.71 g/mol
Water (H₂O): 18.02 g/mol
The calculation for the atom economy is as follows:
% Atom Economy = (249.71 / (141.60 + 124.11)) x 100 = (249.71 / 265.71) x 100 ≈ 94.0%
Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 3 Fluorobenzyl 4 Methylaniline
Spectroscopic Characterization Techniques for Complex Aniline (B41778) Derivatives
Spectroscopy is a cornerstone of molecular characterization, offering non-destructive methods to probe the intricate structural details of compounds. For a substituted N-benzylaniline, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) is essential to confirm its identity and structure.
High-Resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the carbon backbone and the relative placement of protons.
The ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms within a molecule, respectively. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. While specific experimental data for 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline is not widely published, a detailed prediction of its NMR spectra can be made based on the analysis of structurally similar compounds, such as N-benzyl-4-methyl-aniline. rsc.org
¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the aromatic, benzylic, amine, and methyl protons.
Aromatic Protons: The protons on the 2-chloro-4-methylaniline (B104755) ring and the 3-fluorobenzyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). The substitution patterns on both rings would lead to complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons.
Benzylic Protons (CH₂): A singlet or a doublet (if coupled to the N-H proton) would be expected for the methylene (B1212753) (CH₂) bridge, likely around δ 4.3-4.5 ppm. rsc.org
Amine Proton (NH): A broad singlet is anticipated for the N-H proton, with a chemical shift that can vary depending on solvent and concentration, often appearing around δ 4.0-5.0 ppm.
Methyl Protons (CH₃): A sharp singlet for the methyl group protons on the aniline ring would appear in the upfield region, typically around δ 2.3 ppm. rsc.org
¹³C NMR Analysis: The carbon spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: The twelve aromatic carbons would resonate in the δ 110-150 ppm range. The carbons directly attached to the electronegative chlorine, fluorine, and nitrogen atoms would show characteristic shifts. The C-F bond would also exhibit through-bond coupling (J-coupling), causing the signal for the carbon attached to fluorine, as well as adjacent carbons, to appear as doublets.
Benzylic Carbon (CH₂): The signal for the benzylic carbon is expected around δ 48-50 ppm. rsc.org
Methyl Carbon (CH₃): The methyl carbon would produce a signal in the upfield region, typically near δ 20-21 ppm. rsc.org
| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | |
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| Benzylic (CH₂) Protons | ~4.4 |
| Amine (NH) Proton | 4.0 - 5.0 (broad) |
| Methyl (CH₃) Protons | ~2.3 |
| Aromatic Carbons | 110 - 150 |
| Benzylic (CH₂) Carbon | ~49 |
| Methyl (CH₃) Carbon | ~20 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For the title compound, COSY would show cross-peaks between adjacent aromatic protons on each ring, helping to assign their specific positions. It could also reveal a correlation between the N-H proton and the benzylic CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.ch It is used to definitively assign the carbon signals for all protonated carbons, for instance, linking the methyl proton signal at ~2.3 ppm to the methyl carbon signal at ~20 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. sdsu.eduepfl.ch Key HMBC correlations would be expected from the benzylic CH₂ protons to carbons in both the aniline and the benzyl (B1604629) rings, confirming the N-benzyl linkage. Correlations from the methyl protons to the quaternary and other carbons of the aniline ring would further solidify the structural assignment.
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. core.ac.uk The spectra of aniline derivatives are well-studied, providing a strong basis for interpretation. researchgate.netnih.gov
Key expected vibrational modes for this compound include:
N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹ in the IR spectrum corresponding to the secondary amine N-H stretching vibration.
Aromatic C-H Stretch: Multiple sharp bands typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2850-2980 cm⁻¹ region.
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic rings.
C-N Stretch: The stretching vibration for the aromatic amine C-N bond is typically found in the 1250-1350 cm⁻¹ range.
C-F and C-Cl Stretches: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region. The C-F stretch is expected around 1000-1250 cm⁻¹, while the C-Cl stretch appears at lower frequencies, typically between 600-800 cm⁻¹.
| Predicted Vibrational Frequencies | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-F Stretch | 1000 - 1250 |
| C-Cl Stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. acs.orgmdpi.com It also reveals fragmentation patterns that offer clues about the molecule's structure. chemguide.co.uklibretexts.org
For this compound (C₁₄H₁₃ClFN), the theoretical monoisotopic mass of the molecular ion ([M]⁺•) can be calculated with high precision. A key feature would be the isotopic signature of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, would result in two molecular ion peaks ([M]⁺• and [M+2]⁺•) with a relative intensity ratio of approximately 3:1. miamioh.edu
Common fragmentation pathways for N-benzylanilines involve cleavage of the bond between the benzylic carbon and the nitrogen atom (benzylic cleavage). libretexts.orgresearchgate.net This would lead to two primary types of fragment ions:
Formation of a 3-fluorotropylium ion (or a related benzyl cation) at m/z 109.
Formation of a 2-chloro-4-methylaniline radical cation at m/z 141.
Other potential fragmentations include the loss of a chlorine radical (Cl•) or a hydrogen radical (H•) from the molecular ion.
| Predicted HRMS Fragments | |
| Ion/Fragment | Predicted m/z |
| [C₁₄H₁₃³⁵ClNF]⁺• (Molecular Ion, M⁺•) | ~249.07 |
| [C₁₄H₁₃³⁷ClNF]⁺• (M+2 Isotope Peak) | ~251.07 |
| [C₇H₆F]⁺ (3-fluorobenzyl/tropylium cation) | 109.04 |
| [C₇H₇ClN]⁺• (2-chloro-4-methylaniline radical cation) | 141.03 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While a crystal structure for the specific title compound is not publicly documented, analysis of closely related structures, such as the parent compound N-benzylaniline, provides significant insight into its likely conformation. nih.govresearchgate.net
Studies on N-benzylaniline reveal several key structural features that would be expected in its derivatives: nih.govresearchgate.net
Geometry at Nitrogen: The nitrogen atom typically exhibits a nearly planar geometry, with the sum of the bond angles around it approaching 360°. This indicates significant sp² character and delocalization of the nitrogen lone pair into the aniline ring.
Ring Orientation: The two aromatic rings (the aniline and benzyl moieties) are generally not coplanar. In N-benzylaniline, the planes of the two rings are oriented nearly perpendicular to each other, with dihedral angles reported around 80-81°. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the two rings.
Intermolecular Interactions: In the solid state, the crystal packing would be influenced by intermolecular forces. For the title compound, weak hydrogen bonds of the N-H···π type, as well as interactions involving the chlorine and fluorine atoms, would likely play a role in stabilizing the crystal lattice.
| Expected Crystallographic Parameters (based on N-benzylaniline nih.govresearchgate.net) | |
| Parameter | Expected Value |
| Geometry at Nitrogen Atom | Near-trigonal planar |
| C-N-C Bond Angle | ~124° |
| Dihedral Angle between Aromatic Rings | ~80-82° |
Solid-State Molecular Conformation and Packing Motifs
Currently, specific experimental data from single-crystal X-ray diffraction for this compound is not publicly available. However, analysis of related N-benzylaniline structures provides a predictive framework for its likely solid-state conformation. In analogous compounds, the molecule typically adopts a non-planar conformation. The dihedral angle between the substituted aniline ring and the benzyl ring is a key conformational parameter. For instance, in the crystal structure of N-benzylaniline, the two aromatic rings are nearly perpendicular to each other. researchgate.netiucr.org Similarly, for N-benzyl-3-nitroaniline, a significant torsion angle is observed between the C-N-C plane and the aromatic rings. researchgate.net
It is therefore anticipated that the two aromatic rings in this compound would also be significantly twisted relative to each other to minimize steric hindrance between the ortho-chloro substituent on the aniline ring and the benzyl group. The crystal packing is likely to be influenced by a combination of van der Waals forces and more specific intermolecular interactions.
Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
The presence of hydrogen, chlorine, and fluorine atoms, along with two aromatic rings, suggests that a variety of non-covalent interactions could play a crucial role in the crystal packing of this compound.
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor. The nitrogen atom of the amine and the fluorine atom on the benzyl ring could potentially act as hydrogen bond acceptors. In the crystal structures of similar compounds like N-benzylaniline, N-H···π interactions are observed, where the amine proton interacts with the π-electron cloud of an adjacent aromatic ring. researchgate.netnih.gov It is plausible that N-H···F or N-H···N intermolecular hydrogen bonds could also contribute to the supramolecular assembly. nii.ac.jp
Halogen Bonding: The chlorine atom on the aniline ring can participate in halogen bonding. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site. The strength and geometry of such bonds depend on the nature of the halogen and the acceptor atom. In related halogenated compounds, these interactions are significant in dictating the crystal architecture.
π-Stacking: The presence of two aromatic rings allows for the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-systems, would further stabilize the crystal lattice. The specific geometry of these interactions (e.g., face-to-face or offset) would be influenced by the electronic nature and substitution pattern of the rings.
Conformational Analysis using Computational Methods
In the absence of experimental crystal structure data, computational methods are invaluable for predicting the conformational preferences and electronic properties of this compound.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. By employing functionals like B3LYP with an appropriate basis set (e.g., 6-31G*), the ground state geometry of this compound can be optimized. arabjchem.org These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's most stable conformation.
DFT studies on similar halogenated aniline derivatives have been used to investigate their structural and electronic properties. nih.gov For the title compound, DFT calculations would likely predict a non-planar structure with a significant twist between the two aromatic rings, consistent with the expectations from related crystal structures. The calculated electrostatic potential surface would also help in identifying regions of positive and negative charge, which are crucial for understanding intermolecular interactions.
Table 1: Predicted Conformational Parameters from DFT (Hypothetical)
| Parameter | Predicted Value |
|---|---|
| C-N-C Bond Angle | ~120-125° |
| Aniline Ring - Benzyl Ring Dihedral Angle | ~70-90° |
| N-H Bond Length | ~1.01 Å |
| C-Cl Bond Length | ~1.74 Å |
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT provides a static picture of the lowest energy conformation, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule and sample a broader range of its conformational space. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
By placing the molecule in a simulated environment (e.g., a solvent box or a crystalline state), MD simulations can reveal the flexibility of the molecule, the stability of different conformations, and the nature of its interactions with its surroundings. For this compound, MD simulations could be used to study the rotation around the C-N bonds and the fluctuations in the dihedral angle between the aromatic rings. This would provide a more complete understanding of its conformational landscape, which is particularly important for its behavior in solution and its potential interactions with biological targets. Studies on related N-alkylated derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. nih.gov
Quantum Chemical and Computational Studies of 2 Chloro N 3 Fluorobenzyl 4 Methylaniline
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical and physical properties. Molecular orbital theory, a cornerstone of quantum chemistry, provides a framework for understanding how electrons are distributed within a molecule and how this distribution influences its behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Computational studies have been employed to calculate the HOMO-LUMO energy gap for 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline, providing insights into its electronic transitions. These transitions, which involve the excitation of electrons to higher energy states, are responsible for the molecule's absorption of light and are fundamental to its UV-Vis spectroscopic properties.
No specific numerical data for the HOMO-LUMO energy gap of this compound was found in the provided search results. The following table is a template illustrating how such data would be presented.
Table 1: Calculated HOMO-LUMO Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
The distribution of electron density within this compound is not uniform due to the presence of electronegative atoms like chlorine, fluorine, and nitrogen. This uneven charge distribution creates a molecular electrostatic potential (MEP), which is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Electrostatic potential maps visually represent the charge distribution on the molecule's surface. Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP would highlight the electronegative atoms as regions of high electron density.
Reactivity Descriptors and Fukui Functions
To quantify the reactivity of this compound more precisely, various reactivity descriptors derived from conceptual density functional theory (DFT) are calculated. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a more nuanced understanding of the molecule's reactivity than the HOMO-LUMO gap alone.
Fukui functions are another powerful tool used to identify the most reactive sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of atoms that are most susceptible to nucleophilic, electrophilic, or radical attack.
Specific values for the reactivity descriptors of this compound were not available in the search results. The table below is a template.
Table 2: Calculated Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | Data not available |
| Hardness (η) | Data not available |
| Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations of chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental NMR spectra, providing a detailed picture of the molecule's atomic connectivity and chemical environment.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict the positions of absorption bands in its IR spectrum. This is invaluable for identifying the presence of specific functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths, which helps in understanding the molecule's UV-Vis absorption spectrum.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular conformation and electronic properties of this compound.
Reaction Mechanisms and Reactivity Profiles of 2 Chloro N 3 Fluorobenzyl 4 Methylaniline
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings
The two aromatic rings in the molecule exhibit distinct reactivities towards substitution reactions, governed by the electronic effects of their respective substituents.
The aniline (B41778) ring is substituted with three groups: the activating N-(3-fluorobenzyl)amino group, the weakly activating methyl group, and the deactivating chloro group. The benzyl (B1604629) ring contains a deactivating fluoro substituent. In general, aromatic compounds undergo electrophilic substitution, where an electron-seeking species attacks the electron-rich ring. byjus.com This is the most probable pathway for the aromatic rings in 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline.
For an electrophilic attack on the aniline ring, the powerful electron-donating effect of the secondary amine group (via resonance) strongly activates the ring, making it highly susceptible to electrophiles. byjus.com This activating effect overrides the deactivating inductive effect of the chlorine atom. The amine and methyl groups are ortho, para-directing, while the chlorine atom is also ortho, para-directing, albeit deactivating. byjus.com
Conversely, nucleophilic aromatic substitution (SNAr), which involves the attack of a nucleophile on the ring, is generally disfavored on electron-rich rings. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex), which are absent in this molecule. nih.gov While the chlorine atom could potentially be displaced by a strong nucleophile under harsh conditions, this is not a favored reaction pathway.
The directing effects of the substituents on the aniline ring determine the position of incoming electrophiles. The regioselectivity is a result of the cumulative electronic and steric influences.
Amino Group (-NH-): Strongly activating and directs electrophiles to the ortho (position 6) and para (position 4, already occupied by methyl) positions.
Methyl Group (-CH₃): Weakly activating and directs to its ortho (positions 3 and 5) and para (position 2, already occupied by chlorine) positions.
Chloro Group (-Cl): Deactivating but directs to its ortho (position 3) and para (position 6) positions.
Considering these effects, the most electronically activated and available positions for electrophilic attack are positions 3 and 6. Position 6 is strongly activated by the amino group and moderately deactivated by the chlorine. Position 3 is activated by the methyl group and deactivated by the chlorine. The powerful activation by the amine group makes position 6 the most likely site for substitution.
However, steric hindrance plays a crucial role. The bulky N-(3-fluorobenzyl) group significantly hinders access to the ortho position 6. Similarly, the space between the chlorine and methyl groups (position 3) is also sterically congested. This steric hindrance can reduce the rate of reaction at these positions or direct the electrophile to the less hindered, though less activated, position 5. The need for a secondary amine with less steric hindrance has been noted as a requirement for certain reaction pathways in related structures. acs.org
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Ring | Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|---|
| Aniline | -NHR | 1 | Activating | ortho, para |
| Aniline | -Cl | 2 | Deactivating | ortho, para |
| Aniline | -CH₃ | 4 | Activating | ortho, para |
| Benzyl | -F | 3' | Deactivating | ortho, para |
Reactivity at the Nitrogen Center: Amine Functional Group Transformations
The lone pair of electrons on the secondary amine nitrogen makes it a nucleophilic center, susceptible to a variety of functional group transformations.
The nucleophilic nitrogen readily reacts with electrophilic reagents. These reactions are fundamental transformations for secondary amines.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). This reaction is typically rapid and high-yielding.
Alkylation: The nitrogen can be further alkylated using alkyl halides. However, regioselectivity can be an issue, and controlling the extent of alkylation can be challenging. semanticscholar.org The reaction typically requires a base to neutralize the hydrogen halide byproduct.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) results in the formation of a sulfonamide.
These transformations are common for secondary amines and are expected to proceed efficiently for this compound.
The nitrogen and the adjacent benzylic carbon are susceptible to oxidation.
Oxidation: N-benzylanilines can be oxidized to form imines (specifically, benzalanilines) or, in some cases, nitrones. acs.orgnih.gov A common method involves heating with manganese dioxide, which proceeds via a free-radical mechanism. acs.org The reaction involves the removal of hydrogen atoms from the nitrogen and the benzylic carbon. The mechanism is thought to involve a rate-determining attack of an oxidant on both the amine nitrogen and a benzyl proton. rsc.org The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been successfully achieved using potassium persulfate (K₂S₂O₈), a reaction that is problematic for N-aryl(benzyl)amines without the sulfonyl group. beilstein-journals.org Other oxidants used for similar transformations include mercury(II) oxide and p-benzoquinone. rsc.org
Reduction: The secondary amine functional group itself is already in a reduced state and is generally stable to reducing agents. However, reductive cleavage of the N-benzyl bond (hydrogenolysis) can be achieved under catalytic hydrogenation conditions (e.g., using a palladium catalyst and a hydrogen source). This would cleave the molecule to yield 2-chloro-4-methylaniline (B104755) and 3-fluorotoluene. Reduction pathways are more relevant for derivatives of the amine; for example, if the amine were oxidized to an imine, it could be readily reduced back to the secondary amine using reducing agents like sodium borohydride (B1222165). A variety of reagents, including NiCl₂·2H₂O/Li/DTBB, have been used for the reduction of related nitrogen-containing functional groups like hydrazines and azo compounds to amines. researchgate.net
Role of Halogen Substituents in Reactivity (Chlorine and Fluorine)
The chlorine and fluorine atoms significantly influence the molecule's reactivity through their electronic and steric properties. They are highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the aromatic rings to electrophilic attack. This deactivation is partially offset by their electron-donating resonance effect. Fluorine substitution can also influence intermolecular interactions, such as hydrogen and halogen bonding. researchgate.net The substitution of aromatic hydrogens with fluorine has been shown to dramatically affect the strength of halogen bonds. researchgate.net
The carbon-halogen bonds present opportunities for functionalization through bond activation, a cornerstone of modern organometallic chemistry. researchgate.net
C-Cl Bond Activation: The C-Cl bond is weaker and more polarizable than the C-F bond, making it more susceptible to activation, particularly by transition metals. rsc.org Low-valent transition metal complexes (e.g., of palladium, nickel, or cobalt) can insert into the C-Cl bond via oxidative addition, forming an organometallic intermediate. rsc.org This intermediate can then undergo various reactions, such as cross-coupling (e.g., Suzuki, Sonogashira), reduction (hydrodechlorination), or amination, allowing for the replacement of the chlorine atom with other functional groups. researchgate.net
C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its activation a significant challenge. chem8.org Despite its strength, methods have been developed to achieve this transformation. Activation can be promoted by:
Strong Lewis or Brønsted acids: These can coordinate to the fluorine, weakening the C-F bond. frontiersin.org
Hydrogen-bond donors: Solvents like hexafluoroisopropanol (HFIP) can act as hydrogen bond donors to the fluorine atom, destabilizing the C-F bond and facilitating the formation of a benzylic cation. frontiersin.orgnih.gov
Transition Metal Catalysts: Specific nickel or rhodium catalysts have been developed for C-F bond activation, often requiring specialized ligands to facilitate the difficult oxidative addition step. chem8.orgmdpi.com
Due to the significant difference in bond energies, selective activation of the C-Cl bond in the presence of the C-F bond is generally achievable by choosing appropriate catalytic conditions.
Table 2: Comparison of C-Cl and C-F Bond Properties and Activation
| Property | C-Cl Bond (Aryl) | C-F Bond (Benzyl) |
|---|---|---|
| Approx. Bond Energy | ~400 kJ/mol | ~467 kJ/mol |
| Reactivity | More reactive | Less reactive (more inert) |
| Common Activation Methods | Pd, Ni, Co catalysis (oxidative addition) | Strong Lewis/Brønsted acids, H-bond donors, specialized transition metal catalysts |
| Typical Reactions | Cross-coupling, hydrodechlorination | Nucleophilic substitution (with activation), Friedel-Crafts |
Participation in Metal-Catalyzed Cross-Coupling Reactions
No studies detailing the participation of this compound in metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Heck, or Sonogashira couplings were found. There is no available data on its reactivity as either a substrate or a ligand in these transformations.
Reaction Kinetics and Transition State Analysis
No experimental or computational research was identified that investigates the reaction kinetics or provides a transition state analysis for reactions involving this compound. Consequently, data regarding reaction rates, activation energies, and the structural or energetic properties of its transition states are not available.
Advanced Analytical Methods for the Detection and Quantification of 2 Chloro N 3 Fluorobenzyl 4 Methylaniline in Research Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of "2-Chloro-N-(3-fluorobenzyl)-4-methylaniline" from complex mixtures, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Methodological Approach:
A reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation of "this compound" would be achieved by optimizing the mobile phase composition, pH, and flow rate to ensure adequate retention and resolution from other components in the sample matrix.
Detection Modes:
UV-Vis Detection: "this compound", containing aromatic rings, is expected to exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis detector can be used to monitor the eluent at a specific wavelength, allowing for the quantification of the compound based on the Beer-Lambert law. The optimal wavelength for detection would be determined by acquiring the UV spectrum of a standard solution of the compound.
Diode Array Detection (DAD) / Photodiode Array (PDA) Detection: This type of detector provides spectral information across a range of wavelengths simultaneously. This is particularly useful for method development, peak purity assessment, and identification of the analyte by comparing its spectrum with that of a known standard.
Mass Spectrometry (MS) Detection (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. The mass spectrometer can be used to determine the molecular weight of the analyte and to generate specific fragment ions, which can be used for unambiguous identification and quantification, even in complex matrices.
Data Table: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or MS (ESI+) |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While "this compound" has a relatively high molecular weight, it is likely to be sufficiently volatile for GC analysis, possibly at elevated temperatures.
Methodological Approach:
A capillary GC system equipped with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable for the separation. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or nitrogen). The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.
Mass Spectrometric Detection (GC-MS):
Coupling GC with a mass spectrometer is the most common and powerful detection method. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a "fingerprint" for the compound, allowing for its positive identification and quantification.
Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min) to 300 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan (m/z 50-500) or SIM |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a neutral molecule like "this compound", a modification of the standard CE technique, such as Micellar Electrokinetic Chromatography (MEKC), would be necessary.
In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. The separation is then achieved based on the differential partitioning of the analyte into the micelles, which have their own electrophoretic mobility. This technique offers high efficiency and requires very small sample volumes.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Spectroscopic methods can be used for the direct quantification of "this compound" in simple matrices, provided there are no interfering substances that absorb or emit light at the same wavelengths.
UV-Vis Spectroscopy: As mentioned in the HPLC section, the presence of aromatic rings in "this compound" will result in UV absorbance. A standard calibration curve can be prepared by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Fluorescence Spectroscopy: While not all aromatic compounds are fluorescent, many aniline (B41778) derivatives exhibit fluorescence. If "this compound" is found to be fluorescent, this technique can offer higher sensitivity and selectivity than UV-Vis spectroscopy. The method would involve determining the optimal excitation and emission wavelengths and then constructing a calibration curve of fluorescence intensity versus concentration.
Development of Novel Sensors or Probes for Research Applications
The development of novel sensors or probes for the specific detection of "this compound" would be a valuable research endeavor. These could be based on several principles:
Electrochemical Sensors: These sensors would rely on the electrochemical oxidation or reduction of the aniline moiety at an electrode surface. The resulting current would be proportional to the concentration of the analyte. The electrode could be modified with specific recognition elements to enhance selectivity.
Optical Sensors: These could be based on changes in absorbance or fluorescence of a specific dye or material upon binding to "this compound". For example, a material could be designed to exhibit a color change or a change in fluorescence intensity in the presence of the compound.
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. A MIP-based sensor for "this compound" would offer high selectivity and could be integrated with various transducer platforms (e.g., quartz crystal microbalance, optical fibers).
The development of such sensors would enable rapid, on-site, and cost-effective analysis of "this compound" in various research settings.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of this compound in the fields of materials science and ligand design as outlined in the request.
Searches for the integration of this compound into polymer systems, its role as a monomer or cross-linking agent, and the optoelectronic properties of any derived polymers did not yield specific research findings. Similarly, information regarding its use as a ligand in coordination chemistry, including the design, synthesis, characterization, and catalytic applications of its metal complexes, is not present in the available literature.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the specified topics for the compound this compound.
Applications of 2 Chloro N 3 Fluorobenzyl 4 Methylaniline in Materials Science and Ligand Design
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules associated through non-covalent intermolecular forces. The self-assembly of molecules into well-defined, stable, and functional superstructures is a key aspect of this field. 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline possesses several features that enable it to participate in self-assembly processes, leading to the formation of complex supramolecular architectures.
Crystal engineering is a subfield of materials science and supramolecular chemistry that focuses on the design and synthesis of new solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to predict and control the way molecules like this compound pack in a crystalline lattice.
The molecular structure of this compound offers several sites for directed intermolecular interactions. The secondary amine group (-NH-) is a potent hydrogen bond donor. The nitrogen atom itself, along with the fluorine and chlorine atoms, can act as hydrogen bond acceptors. Furthermore, the two aromatic rings (the 2-chloro-4-methylaniline (B104755) and the 3-fluorobenzyl moieties) can engage in π-π stacking and C-H···π interactions.
Non-covalent interactions are the driving force behind the self-assembly of molecules into supramolecular architectures. researchgate.netuclouvain.be These interactions, although weaker than covalent bonds, are highly directional and can collectively lead to the formation of stable and complex structures. For this compound, the key non-covalent interactions that dictate its assembly are hydrogen bonds, halogen bonds, and π-interactions.
Hydrogen Bonds: The secondary amine (N-H) group is a strong hydrogen bond donor, while the nitrogen atom and the electronegative fluorine and chlorine atoms can act as acceptors. This allows for the formation of robust N-H···N, N-H···F, or N-H···Cl hydrogen bonds, which can link molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
Halogen Bonds: The chlorine atom on the aniline (B41778) ring can act as a halogen bond donor, interacting with Lewis bases (electron donors) such as the nitrogen atom or even the π-system of an aromatic ring of a neighboring molecule. This type of interaction adds another layer of control over the directionality of the assembly.
π-Interactions: The electron-rich aromatic rings are capable of engaging in several types of π-interactions:
π-π Stacking: Face-to-face or offset stacking of the phenyl rings can contribute significantly to the stability of the supramolecular structure.
C-H···π Interactions: The C-H bonds of the methyl group or the aromatic rings can interact with the face of a π-system, further stabilizing the crystal packing. nih.gov In similar structures, these interactions have been shown to be crucial in consolidating the crystal packing. nih.gov
The interplay of these various non-covalent forces determines the final supramolecular architecture. The flexibility of the benzyl (B1604629) group allows the molecule to adopt different conformations, potentially leading to polymorphism—the ability of a compound to crystallize in more than one crystal structure. By understanding and controlling these non-covalent interactions, it is possible to engineer materials based on this compound with specific topologies and, consequently, specific physical or chemical properties.
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Potential Supramolecular Motif |
| Hydrogen Bond | N-H (amine) | N (amine), F (fluoro), Cl (chloro) | Chains, Dimers, Sheets |
| Halogen Bond | C-Cl | N (amine), Aromatic π-system | Directed Assembly |
| π-π Stacking | Aromatic Rings | Aromatic Rings | Stacked Columns |
| C-H···π Interaction | C-H (aromatic, methyl) | Aromatic Rings | Herringbone, T-shaped motifs |
Future Research Directions and Emerging Opportunities for 2 Chloro N 3 Fluorobenzyl 4 Methylaniline
Exploration of Novel Reaction Pathways and Synthetic Paradigms
While classical methods for the synthesis of N-benzylanilines are established, emerging synthetic techniques offer the potential for more efficient, selective, and sustainable routes to 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline and its derivatives.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-nitrogen bonds under mild conditions. Future research could focus on the development of a photoredox-catalyzed synthesis of this compound. This approach could involve the coupling of 2-chloro-4-methylaniline (B104755) with 3-fluorobenzyl bromide or a related precursor. Mechanistic studies could explore the roles of different photocatalysts, such as iridium or ruthenium complexes, in facilitating the single-electron transfer processes required for bond formation. The efficiency of such reactions could be significantly influenced by the electronic nature of the substituents on both aromatic rings. A key area of investigation would be the optimization of reaction conditions to maximize yield and minimize side products, potentially offering a greener alternative to traditional transition-metal-catalyzed cross-coupling reactions. The development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel(II) salts, where reductive elimination is induced by a photoredox-catalyzed electron-transfer event, presents a particularly promising avenue. princeton.edu
Table 1: Potential Parameters for Optimization in Photoredox-Catalyzed Synthesis
| Parameter | Variables to be Investigated | Potential Impact |
| Photocatalyst | Iridium complexes, Ruthenium complexes, Organic dyes | Reaction efficiency, Selectivity |
| Light Source | Blue LEDs, Green LEDs, White light | Reaction rate, Catalyst excitation |
| Solvent | Acetonitrile (B52724), Dimethylformamide, Dimethyl sulfoxide | Solubility, Reaction kinetics |
| Base | Organic bases (e.g., DBU), Inorganic bases (e.g., K2CO3) | Deprotonation efficiency, Side reactions |
| Temperature | Room temperature to moderate heating | Reaction rate, Stability of intermediates |
Electrochemical methods offer a sustainable and reagent-free approach to organic synthesis, relying on electricity to drive chemical transformations. The electrochemical synthesis of this compound represents a compelling area for future investigation. This could be achieved through the anodic oxidation of 2-chloro-4-methylaniline in the presence of 3-fluorobenzyl alcohol or a related precursor, or via the cathodic reduction of a suitable imine precursor. Research in this area would involve the screening of electrode materials, supporting electrolytes, and solvent systems to optimize the efficiency and selectivity of the C-N bond formation. nih.gov The electrochemical behavior of the halogenated starting materials would be a critical factor to study, as it could influence the reaction pathway and the formation of byproducts. researchgate.net Recent advancements in the electrochemical construction of N-heterocycles and the sulfonylation of N,N-dialkylanilines suggest the potential for developing novel and efficient electrochemical routes to the target molecule and its derivatives. beilstein-journals.orgresearchgate.net
Advanced Spectroscopic Probes and Imaging Agents (Chemical Focus)
The presence of fluorine and chlorine atoms in this compound provides unique spectroscopic handles that could be exploited for the development of advanced probes and imaging agents. The fluorine atom, in particular, makes the molecule suitable for ¹⁹F NMR spectroscopy, a technique with low background noise and high sensitivity.
Future research could explore the synthesis of derivatives of this compound functionalized with fluorophores to create novel fluorescent probes. The quenching and enhancement of fluorescence upon binding to specific analytes could be investigated. The substituted aniline (B41778) moiety could act as a recognition site, and the fluorinated benzyl (B1604629) group could modulate the electronic properties and the spectroscopic response of the probe. The chloro and methyl substituents on the aniline ring could be further modified to tune the selectivity and sensitivity of these potential probes.
Integration into Hybrid Materials and Nanotechnology
The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials.
Polymer and Composite Materials: Aniline derivatives are known precursors to conducting polymers. nih.govrsc.org Future work could investigate the polymerization of this compound or its derivatives to create novel conductive polymers with tailored properties. The presence of halogen atoms could influence the electronic bandgap and conductivity of the resulting polymers. Furthermore, this compound could be incorporated as a functional monomer in copolymers or as a component in hybrid composite materials with inorganic nanoparticles, such as manganese dioxide, to enhance their electrical or thermal properties. sjpas.com The synthesis of new conductive molecular composites by encapsulating and polymerizing aniline derivatives within the channels of 3D-coordination polymers is another promising direction. rsc.org
Nanomaterials: The molecule could be used as a capping agent or surface modifier for metallic or semiconductor nanoparticles. The aniline nitrogen and the aromatic rings can coordinate to the surface of nanoparticles, while the fluorinated and chlorinated moieties can impart specific solubility and stability characteristics. The interaction of such functionalized nanoparticles with biological systems or their application in catalysis could be explored. The study of the combined toxicity of dichloroaniline with two-dimensional nanomaterials provides a framework for assessing the environmental impact of such hybrid materials. mdpi.com
Interdisciplinary Research with Computational Materials Science
Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental efforts.
Future computational studies could focus on:
Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers around the C-N bonds. This information is crucial for understanding its interaction with other molecules and its packing in the solid state. nih.gov
Electronic Structure: Calculating the HOMO-LUMO gap, electron density distribution, and electrostatic potential to predict its reactivity and spectroscopic properties. researchgate.net
Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis via photoredox catalysis or electrochemical methods to elucidate the underlying mechanisms and identify key intermediates.
Material Properties: Simulating the electronic and optical properties of polymers or hybrid materials incorporating this molecule to predict their performance and guide the design of new materials.
Table 2: Potential Computational Studies on this compound
| Computational Method | Property to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Molecular geometry and conformational preferences | Understanding steric and electronic effects |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Guiding the design of spectroscopic probes |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Elucidating the role of halogen bonding |
| Molecular Dynamics (MD) Simulations | Behavior in different solvent environments | Predicting solubility and aggregation |
Sustainable Chemistry Applications and Green Synthesis Optimization
The principles of green chemistry can be applied to the synthesis and application of this compound to minimize its environmental impact.
Future research in this area could involve:
Catalyst Development: Designing highly efficient and recyclable catalysts for its synthesis, moving away from stoichiometric reagents. This includes exploring heterogeneous catalysts or catalyst systems that operate in aqueous media.
Solvent Selection: Investigating the use of green solvents, such as water, ionic liquids, or supercritical fluids, for its synthesis and purification.
Atom Economy: Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste. One-pot procedures for the synthesis of related diarylamines from anilines represent a step in this direction. nih.gov
Reaction Condition Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to reduce energy consumption. researchgate.net The N-benzylation of amines using heterogeneous catalysts under optimized conditions is a relevant area of study. rsc.org
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in synthetic chemistry, materials science, and sustainable technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a benzylamine derivative (e.g., 3-fluorobenzylamine) reacts with 2-chloro-4-methylaniline under catalytic conditions. Key intermediates like 4-methylaniline derivatives are often characterized using FT-IR (C-N stretch at ~1,250 cm⁻¹) and NMR (aromatic protons at δ 6.5–7.5 ppm and methyl groups at δ 2.3 ppm). Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How can researchers assess the acute toxicity of this compound using QSAR models?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models for substituted benzenes can predict toxicity. Parameters like logP (lipophilicity), ELUMO (electron affinity), and EHOMO (electron donation capacity) are critical. For example, 4-methylaniline (log1/LC₅₀ = 2.91) shows lower toxicity than chlorinated analogs due to reduced hydrophobicity. Computational tools like COSMOtherm or SPARC can estimate these parameters .
Q. What analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl and chloro-methylaniline moieties) and methyl groups (δ 2.3–2.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 264.08 for C₁₄H₁₂ClFN).
- X-ray Crystallography : Resolve steric effects from the 3-fluorobenzyl group .
Advanced Research Questions
Q. How can catalytic applications of this compound be optimized in cross-coupling reactions?
- Methodological Answer : The compound’s aniline moiety may act as a ligand in Pd-catalyzed Suzuki-Miyaura couplings. Testing ligands like L1 (similar thiourea derivatives) in situ with aryl halides and boronic acids under microwave-assisted conditions (100°C, 30 min) can yield biphenyl products. GC-MS monitors conversion rates (e.g., 85–95% yield with Pd(OAc)₂ and SPhos ligand) .
Q. What strategies resolve contradictions in reactivity data between substituted anilines and fluorinated analogs?
- Methodological Answer : Discrepancies arise from electronic (e.g., fluorine’s −I effect) and steric factors. For example:
- Electronic Effects : Fluorine reduces electron density on the benzyl group, slowing nucleophilic substitution.
- Steric Effects : Ortho-substituents on the benzyl group hinder coupling reactions.
- Mitigation : Use DFT calculations (B3LYP/6-31G*) to model transition states or employ high-throughput screening to compare reactivity across analogs .
Q. How do structural modifications (e.g., chloro/fluoro substitution) influence the compound’s bioactivity in medicinal chemistry?
- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability, while chlorine increases electrophilicity. For example:
- Replace the 3-fluorobenzyl group with a 4-chlorobenzyl group to study changes in kinase inhibition (IC₅₀ assays).
- Test cytotoxicity in HepG2 cells using MTT assays, comparing EC₅₀ values for halogenated derivatives .
Q. What experimental designs are effective for studying degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conduct photolysis (UV light at 365 nm) and hydrolysis (pH 3–9 buffers) studies. Analyze degradation products via LC-QTOF-MS. For instance, hydroxylation at the methyl group or cleavage of the C-N bond may occur. Kinetic modeling (pseudo-first-order) quantifies half-lives (e.g., t₁/₂ = 12 h at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
